molecular formula C19H19N3O2 B11150491 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide

Cat. No.: B11150491
M. Wt: 321.4 g/mol
InChI Key: LHADXBIEHVQXAM-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is a complex organic compound that features a benzofuran ring and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide typically involves multiple steps. One common method includes the formation of the benzofuran ring through an intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid . The benzimidazole moiety can be synthesized via the cyclization of amido-nitriles under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation and other substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione.

Scientific Research Applications

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzofuran and benzimidazole moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1-benzofuran derivatives: These compounds share the benzofuran ring and exhibit similar chemical properties.

    Benzimidazole derivatives: Compounds with the benzimidazole moiety, which are known for their biological activity.

Uniqueness

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide is unique due to the combination of the benzofuran and benzimidazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]acetamide

InChI

InChI=1S/C19H19N3O2/c1-22-16-5-3-2-4-15(16)21-18(22)12-20-19(23)11-13-6-7-14-8-9-24-17(14)10-13/h2-7,10H,8-9,11-12H2,1H3,(H,20,23)

InChI Key

LHADXBIEHVQXAM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)CC3=CC4=C(CCO4)C=C3

Origin of Product

United States

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